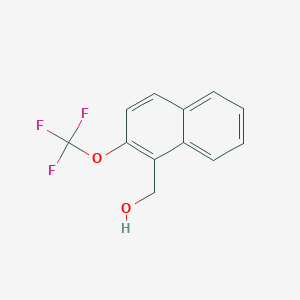

2-(Trifluoromethoxy)naphthalene-1-methanol

Description

Significance of the Trifluoromethoxy Group in Advanced Organic Chemistry

The trifluoromethoxy (-OCF₃) group has emerged as a crucial substituent in the design of advanced organic molecules, particularly within medicinal chemistry. mdpi.comnih.gov Its utility stems from a unique combination of electronic and physical properties that can profoundly influence a molecule's behavior. The introduction of a trifluoromethoxy group can significantly enhance the metabolic stability of a compound by blocking potential sites of oxidation. hovione.comwechemglobal.com

One of the key attributes of the -OCF₃ group is its strong electron-withdrawing nature, which can alter the reactivity and electronic distribution of the aromatic system to which it is attached. mdpi.com Furthermore, it is highly lipophilic, a characteristic that can improve a molecule's ability to permeate biological membranes. mdpi.com This strategic modification is often employed to fine-tune the physicochemical properties of drug candidates to optimize their pharmacokinetic profiles. mdpi.comnih.gov The trifluoromethoxy group, therefore, serves as a powerful tool for chemists to enhance the drug-like properties of bioactive molecules. mdpi.com

| Property | Impact on Molecular Profile | Relevance in Chemical Design |

|---|---|---|

| High Electronegativity | Acts as a strong electron-withdrawing group, influencing the electronic environment of the parent molecule. mdpi.com | Modulates pKa, receptor binding interactions, and chemical reactivity. |

| Increased Lipophilicity | Enhances the molecule's affinity for nonpolar environments. mdpi.com | Improves membrane permeability and can influence in vivo transport and uptake. mdpi.com |

| Metabolic Stability | The C-F bonds are exceptionally strong, making the group resistant to metabolic degradation. hovione.comwechemglobal.com | Increases the half-life of drug candidates by preventing metabolic breakdown at the substitution site. hovione.com |

| Conformational Effects | Can influence the preferred three-dimensional shape of a molecule. | Affects binding affinity to biological targets by altering molecular conformation. hovione.com |

Importance of the Naphthalene-1-methanol Scaffold in Synthetic Design

The naphthalene (B1677914) scaffold is a versatile and extensively explored aromatic system in medicinal chemistry and organic synthesis. capes.gov.brresearchgate.net Its rigid, bicyclic structure provides a well-defined framework for the attachment of various functional groups, making it an important building block in drug discovery. capes.gov.br Naphthalene-based molecules have found applications in a wide array of therapeutic areas, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. capes.gov.brnih.gov

The naphthalene-1-methanol substructure, specifically, serves as a key intermediate in the synthesis of more complex molecules. chemimpex.com The hydroxymethyl group (-CH₂OH) at the 1-position offers a reactive handle for a variety of chemical transformations, such as oxidation, esterification, and etherification. chemimpex.com This allows for the facile introduction of diverse functionalities and the construction of larger, more intricate molecular architectures. The stability and well-understood reactivity of the naphthalene-1-methanol core make it a reliable and valuable component in multistep synthetic routes. chemimpex.com

| Drug Name | Therapeutic Application |

|---|---|

| Nafcillin | Antibiotic |

| Naproxen | Nonsteroidal Anti-inflammatory Drug (NSAID) |

| Propranolol | Beta-Blocker |

| Terbinafine | Antifungal |

| Duloxetine | Antidepressant |

| Bedaquiline | Antitubercular |

Data sourced from Makar et al., 2023. capes.gov.br

Positioning of 2-(Trifluoromethoxy)naphthalene-1-methanol within Contemporary Chemical Research

Based on the individual contributions of its core components, this compound is positioned as a specialized building block with significant potential in modern chemical research, particularly in the synthesis of novel bioactive compounds. The molecule combines the established synthetic utility of the naphthalene-1-methanol scaffold with the advantageous physicochemical properties of the trifluoromethoxy group.

The presence of the -OCF₃ group at the 2-position is expected to confer enhanced metabolic stability and lipophilicity to derivatives of this compound. mdpi.comhovione.com Simultaneously, the primary alcohol functionality of the 1-methanol group provides a versatile point for synthetic elaboration. chemimpex.com Researchers can leverage this reactive site to introduce pharmacophores or link the molecule to other scaffolds, thereby creating a library of novel compounds for biological screening. The strategic placement of the trifluoromethoxy group can also influence the electronic properties of the naphthalene ring system, potentially modulating the binding interactions of its derivatives with biological targets. Therefore, this compound represents a valuable starting material for generating new chemical entities with tailored pharmacokinetic and pharmacodynamic profiles for applications in drug discovery and materials science.

Synthetic Methodologies and Strategies for this compound and Analogs

The synthesis of fluorinated organic molecules, particularly those containing the trifluoromethoxy (OCF₃) group, is a significant focus in medicinal and materials chemistry due to the unique electronic properties and metabolic stability conferred by this moiety. The compound this compound presents a synthetic challenge that requires the strategic incorporation of the trifluoromethoxy group onto a naphthalene scaffold and the subsequent or concurrent introduction of a methanol (B129727) group at the C1 position. This article explores the synthetic methodologies applicable to the preparation of this target molecule and its analogs, focusing on strategies for trifluoromethoxylation and the construction of the core naphthalene-1-methanol structure.

Structure

3D Structure

Properties

Molecular Formula |

C12H9F3O2 |

|---|---|

Molecular Weight |

242.19 g/mol |

IUPAC Name |

[2-(trifluoromethoxy)naphthalen-1-yl]methanol |

InChI |

InChI=1S/C12H9F3O2/c13-12(14,15)17-11-6-5-8-3-1-2-4-9(8)10(11)7-16/h1-6,16H,7H2 |

InChI Key |

FZLIWYKCJYFWMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2CO)OC(F)(F)F |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 Trifluoromethoxy Naphthalene 1 Methanol and Its Precursors

Reaction Pathway Elucidation in Trifluoromethoxylation Processes

The synthesis of aryl trifluoromethyl ethers, including precursors to 2-(trifluoromethoxy)naphthalene-1-methanol, can be approached through several mechanistic pathways. Understanding these pathways is crucial for developing efficient and selective synthetic methods.

Radical-based transformations have emerged as a powerful method for forming C–OCF₃ bonds under mild conditions. researchgate.net Mechanistic studies indicate that the O-trifluoromethylation of certain precursors, such as N-(hetero)aryl-N-hydroxylamine derivatives, proceeds through a radical process. medchemexpress.comlibretexts.orgchemistrysteps.com A common strategy involves the use of hypervalent iodine reagents, like Togni reagents, which can generate a trifluoromethyl radical (•CF₃). medchemexpress.com

The proposed mechanism often begins with a single-electron transfer (SET) from a suitable precursor to the Togni reagent. researchgate.net This generates an N-hydroxyl radical and the Togni radical anion, which subsequently releases the •CF₃ radical. medchemexpress.com The recombination of the N-hydroxyl radical with the trifluoromethyl radical yields the O-trifluoromethylated product. medchemexpress.comresearchgate.net The involvement of radical intermediates in these processes has been supported by radical trapping experiments using agents like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) and 2,6-di-tert-butyl-para-cresol (BHT). medchemexpress.com More recently, visible-light photoredox catalysis has provided another mild route to generate radical intermediates for trifluoromethoxylation reactions. researchgate.net

Beyond radical pathways, trifluoromethoxylation can occur through nucleophilic and electrophilic mechanisms.

Nucleophilic Pathways: These strategies typically involve the reaction of a nucleophilic trifluoromethoxide source (⁻OCF₃) with an electrophilic substrate. scientificlabs.co.uk However, generating and handling the highly reactive trifluoromethoxide anion presents significant challenges. Some methods achieve this by using reagents that can release the ⁻OCF₃ anion for subsequent reaction with aryl halides or stannanes. scientificlabs.co.ukresearchgate.net

Electrophilic Pathways: Electrophilic trifluoromethoxylation involves an electrophilic source of the "OCF₃" group reacting with a nucleophilic substrate, such as a phenol. researchgate.net For the synthesis of a precursor to this compound, one could envision the O-trifluoromethylation of a 2-naphthol (B1666908) derivative. Early methods utilized in situ generated O-(trifluoromethyl)dibenzofuranium salts for this purpose. researchgate.net Hypervalent iodine reagents have also been developed for the electrophilic trifluoromethylation of various nucleophiles. youtube.com These reactions represent a direct approach to installing the OCF₃ group onto an aromatic ring bearing a hydroxyl group.

Reactivity Profiles of the Naphthalene (B1677914) Scaffold with Trifluoromethoxy and Hydroxymethyl Substituents

The reactivity of this compound is dictated by the interplay between the naphthalene core and its two distinct substituents.

The trifluoromethoxy group (OCF₃) profoundly influences the electronic properties of the naphthalene ring. Unlike the electron-donating methoxy (B1213986) group (OCH₃), the OCF₃ group is strongly electron-withdrawing. medchemexpress.com This effect stems from the high electronegativity of the fluorine atoms, which inductively pull electron density away from the ring through the oxygen atom. acs.org

Furthermore, the OCF₃ group exhibits a unique conformational preference where the O–CF₃ bond lies orthogonal to the plane of the aromatic ring. researchgate.netmedchemexpress.com This conformation is stabilized by hyperconjugation between the oxygen lone pair and the antibonding orbitals of the C–F bonds (nₒ → σ*C–F). researchgate.netresearchgate.net This alignment minimizes π-donation from the oxygen to the ring, amplifying its electron-withdrawing nature. researchgate.net Consequently, the OCF₃ group deactivates the naphthalene ring towards electrophilic aromatic substitution. Computational studies on trifluoromethyl-substituted naphthalenes confirm that the presence of such electron-withdrawing groups significantly modulates the electronic properties of the aromatic system. acs.org

| Substituent | Hansch-Leo Lipophilicity Parameter (π) | Pauling Electronegativity (χ) | General Electronic Effect on Aromatic Ring |

|---|---|---|---|

| -OCH₃ | -0.02 | - | Donating |

| -F | +0.14 | 4.0 | Withdrawing (Inductive) / Donating (Resonance) |

| -CF₃ | +0.88 | - | Strongly Withdrawing |

| -OCF₃ | +1.04 | 3.7 | Strongly Withdrawing |

The primary alcohol (hydroxymethyl) group at the C1 position is a versatile functional handle for further synthetic modifications. As a benzylic-type alcohol, it exhibits characteristic reactivity. libretexts.org Common transformations include oxidation, conversion to halides, and esterification.

Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde (2-(trifluoromethoxy)naphthalene-1-carbaldehyde) or further to the carboxylic acid (2-(trifluoromethoxy)naphthalene-1-carboxylic acid) using various oxidizing agents. wikipedia.org

Conversion to Halides: The hydroxyl group is a poor leaving group but can be converted to a good leaving group through protonation in the presence of strong hydrohalic acids (HX). chemistrysteps.com The resulting 1-(halomethyl)-2-(trifluoromethoxy)naphthalene can then undergo nucleophilic substitution reactions. For primary benzylic alcohols, this conversion often proceeds via an Sₙ2 mechanism after protonation of the hydroxyl group. chemistrysteps.comlibretexts.org

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) leads to the formation of esters, which can serve as protecting groups or introduce new functionalities.

| Reaction Type | Reagent(s) | Product Functional Group | Mechanism Type |

|---|---|---|---|

| Oxidation | PCC, DMP, etc. | Aldehyde | Oxidation |

| Oxidation | KMnO₄, CrO₃, etc. | Carboxylic Acid | Oxidation |

| Halogenation | HBr, HCl | Alkyl Halide | Sₙ2 (for primary) |

| Halogenation | SOCl₂, PBr₃ | Alkyl Halide | Sₙ2 |

| Esterification | Carboxylic Acid (acid catalyst) | Ester | Fischer Esterification |

Naphthalene is a polycyclic aromatic hydrocarbon with a resonance energy of approximately 61 kcal/mol, which is less than twice that of benzene (B151609) (2 x 36 kcal/mol). This indicates that the aromaticity is not as evenly distributed as in two separate benzene rings, making naphthalene more reactive than benzene in both substitution and addition reactions. libretexts.org

Reactions involving the naphthalene nucleus tend to proceed in a way that preserves the aromaticity of at least one of the rings. Electrophilic substitution on an unsubstituted naphthalene ring occurs more rapidly at the C1 (alpha) position than the C2 (beta) position. However, in this compound, the existing substituents dictate the reactivity. The powerful electron-withdrawing OCF₃ group at C2 deactivates the ring, especially the adjacent C1 and C3 positions, toward further electrophilic attack. Conversely, the hydroxymethyl group at C1 is a weak ortho-, para-director. The combined influence of these groups, along with the inherent reactivity differences between the naphthalene positions, creates a complex reactivity profile for any further substitutions on the aromatic scaffold.

Kinetic and Thermodynamic Parameters of Key Reaction Steps

Investigations into the kinetic and thermodynamic parameters of reactions are fundamental to understanding reaction feasibility, rates, and equilibrium positions. For key reaction steps in the synthesis or subsequent reactions of this compound, this would typically involve determining activation energies, enthalpies, and entropies of reaction.

For instance, in the synthesis of a substituted naphthalene, researchers might study the thermodynamics of electrophilic aromatic substitution. A well-documented example, though not directly involving the target compound, is the sulfonation of naphthalene. In this reaction, the formation of naphthalene-1-sulfonic acid is kinetically favored at lower temperatures, meaning it forms faster. However, naphthalene-2-sulfonic acid is the thermodynamically more stable product, favored at higher temperatures due to the reversibility of the reaction and the steric hindrance at the 1-position. stackexchange.com

A hypothetical data table for a key reaction step involving a precursor to this compound might resemble the following:

Hypothetical Kinetic and Thermodynamic Data for a Reaction Step

| Parameter | Value | Units | Conditions |

|---|---|---|---|

| Activation Energy (Ea) | Data not available | kJ/mol | Specify temperature, pressure, solvent |

| Enthalpy of Reaction (ΔH) | Data not available | kJ/mol | Specify temperature, pressure, solvent |

| Entropy of Reaction (ΔS) | Data not available | J/(mol·K) | Specify temperature, pressure, solvent |

| Gibbs Free Energy (ΔG) | Data not available | kJ/mol | Specify temperature, pressure, solvent |

This table is for illustrative purposes only. No specific data for this compound was found.

Computational Contributions to Mechanistic Understanding

Computational chemistry provides powerful tools for elucidating reaction mechanisms, predicting reactivity, and understanding the electronic properties of molecules. For this compound and its precursors, computational studies could offer insights where experimental data is lacking.

Methods such as Density Functional Theory (DFT) are commonly used to model reaction pathways and calculate the energies of reactants, transition states, and products. This allows for the prediction of kinetic and thermodynamic parameters. chemrevlett.com For example, computational studies on polycyclic aromatic hydrocarbons (PAHs) have successfully predicted reactive sites for electrophilic attack. researchgate.net The trifluoromethoxy group is known to be strongly electron-withdrawing, which significantly influences the electronic properties and reactivity of the naphthalene ring. mdpi.com Computational models could precisely map the electron density distribution and predict how this group directs incoming reactants.

Furthermore, computational analyses can explore various potential reaction mechanisms. For instance, in the methylation of naphthalene, it has been determined through experimental and likely computational support that the reaction can proceed via different mechanisms, such as the Langmuir–Hinshelwood or Eley–Rideal mechanisms, depending on the reaction conditions. researchgate.net

A summary of typical computational findings for a molecule like this compound could be presented as follows:

Hypothetical Computational Chemistry Findings

| Computational Method | Finding | Significance |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of HOMO-LUMO energy gap. | Predicts chemical reactivity and stability. |

| Natural Bond Orbital (NBO) Analysis | Determination of atomic charges and orbital interactions. | Elucidates electronic effects of substituents like -OCF3. |

| Transition State Search (e.g., QST2/3) | Identification and energy calculation of transition states. | Determines reaction barriers and supports proposed mechanisms. |

This table is for illustrative purposes only. No specific computational studies for this compound were found.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 2 Trifluoromethoxy Naphthalene 1 Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 2-(Trifluoromethoxy)naphthalene-1-methanol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments is employed to assign every atom within the molecule a unique spectral signature.

A complete NMR analysis involves probing the hydrogen, carbon, and fluorine nuclei to map the molecular structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene (B1212753) (CH₂), and hydroxyl (OH) protons. The seven aromatic protons on the naphthalene (B1677914) ring system would appear in the downfield region, typically between 7.4 and 8.2 ppm. Their specific shifts and coupling patterns are influenced by the electronic effects of the hydroxylmethyl and trifluoromethoxy substituents. The methylene protons of the -CH₂OH group are expected to resonate as a singlet or a doublet (if coupled to the hydroxyl proton) around 4.7-5.0 ppm. The hydroxyl proton signal is typically a broad singlet whose chemical shift can vary depending on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The molecule contains 12 distinct carbon atoms. The ten carbons of the naphthalene ring are expected in the aromatic region (110-150 ppm). The carbon atom bearing the trifluoromethoxy group (C-2) would be significantly affected by the electronegative oxygen and fluorine atoms. The carbon of the trifluoromethoxy group itself (-OCF₃) is anticipated to appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The methylene carbon (-CH₂OH) signal is expected in the aliphatic region, typically around 60-65 ppm.

¹⁹F NMR: Given the presence of the trifluoromethoxy group, ¹⁹F NMR is a crucial tool. It is expected to show a single signal for the three chemically equivalent fluorine atoms. For aromatic trifluoromethoxy compounds, this signal typically appears as a singlet in the range of -58 to -60 ppm, using CFCl₃ as a reference. azom.comnih.govcore.ac.ukspectrabase.comrsc.org The absence of coupling in the proton-decoupled spectrum confirms the -OCF₃ group is not directly bonded to any protons.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound Predicted data is based on spectral analysis of analogous compounds such as 1-naphthalenemethanol (B1198782) and substituted naphthalenes. chemicalbook.comnih.govchemicalbook.comhmdb.cachemicalbook.com

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H (Aromatic) | ¹H | 7.4 - 8.2 | m | - |

| H (-CH₂OH) | ¹H | ~4.8 | s or d | - |

| H (-OH) | ¹H | Variable | br s | - |

| C (Aromatic) | ¹³C | 110 - 150 | - | - |

| C (-CH₂OH) | ¹³C | ~62 | - | - |

| C (-OCF₃) | ¹³C | ~121 | q | ¹JCF ≈ 257 Hz |

| F (-OCF₃) | ¹⁹F | -58 to -60 | s | - |

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms, resolving signal overlap, and confirming assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal the connectivity within the naphthalene ring's proton spin systems. For example, cross-peaks would be expected between H-5 and H-6, H-6 and H-7, and H-7 and H-8, confirming their sequential arrangement. The proton at C-3 would likely appear as an isolated singlet in the aromatic region, showing no COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. It is a powerful tool for definitively assigning carbon resonances. Each aromatic C-H pair would produce a cross-peak, as would the methylene (-CH₂) protons and their corresponding carbon atom. The quaternary carbons (those without attached protons, like C-1, C-2, C-4a, and C-8a) would be absent from the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range connectivity by detecting correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). This is crucial for piecing together the molecular structure. Key expected correlations include:

The methylene protons (-CH₂) showing correlations to the carbons at positions 1, 2, and 8a.

The aromatic proton at C-3 showing correlations to carbons C-1, C-2, C-4, and C-4a.

The aromatic proton at C-4 showing correlations to C-2, C-3, and C-4a. These correlations help to unambiguously place the substituents on the naphthalene core.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and offering structural clues based on fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of a molecule's elemental formula. The molecular formula for this compound is C₁₂H₉F₃O₂. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The calculated exact mass is a critical piece of data for confirming the identity of the compound.

Table 2: Exact Mass Calculation for this compound

| Element | Count | Isotope Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 12 | 12.000000 | 144.000000 |

| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |

| Fluorine (¹⁹F) | 3 | 18.998403 | 56.995209 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total | 242.055464 |

The experimental detection of a molecular ion peak at or very near m/z 242.0555 in an HRMS analysis would provide strong evidence for the proposed elemental composition of C₁₂H₉F₃O₂.

In electron ionization mass spectrometry (EI-MS), the molecular ion is energetically unstable and often breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The analysis of these fragments provides a fingerprint that can aid in structural elucidation. For a benzylic alcohol like this compound, several fragmentation pathways are expected. libretexts.orgresearchgate.net

Loss of Hydroxymethyl Radical: A common fragmentation for primary benzylic alcohols is the cleavage of the C-C bond adjacent to the ring, resulting in the loss of a hydroxymethyl radical (•CH₂OH, 31 Da). This would produce a highly stable 2-(trifluoromethoxy)naphthalenyl cation.

Loss of Water: Dehydration, or the loss of a water molecule (H₂O, 18 Da), is a characteristic fragmentation for alcohols. libretexts.org

Loss of Trifluoromethoxy Radical: Cleavage of the C-O bond can lead to the loss of the trifluoromethoxy radical (•OCF₃, 85 Da).

Naphthalene Ring Fragmentation: The stable naphthalene core can also undergo fragmentation, though this often requires higher energy.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Proposed Fragment Ion | Neutral Loss | Formula of Ion | Predicted m/z |

| Molecular Ion | - | [C₁₂H₉F₃O₂]⁺ | 242 |

| M-H | H• | [C₁₂H₈F₃O₂]⁺ | 241 |

| M-H₂O | H₂O | [C₁₂H₇F₃O]⁺ | 224 |

| M-CH₂OH | •CH₂OH | [C₁₁H₆F₃O]⁺ | 211 |

| M-OCF₃ | •OCF₃ | [C₁₂H₉O]⁺ | 169 |

| Naphthalenyl Cation | C₂H₂O₂F₃• | [C₁₀H₇]⁺ | 127 |

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present. IR and Raman spectroscopy are complementary techniques.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations such as stretching and bending. The spectrum provides a characteristic fingerprint of the molecule. Key expected absorption bands for this compound include a broad O-H stretching band for the alcohol, C-H stretching bands for the aromatic and methylene groups, strong C-F stretching bands, and C-O stretching bands. chemicalbook.comnist.gov

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrations that result in a change in polarizability are Raman active. For this molecule, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the naphthalene ring system, which are often strong in the Raman spectrum but may be weak in the IR. researchgate.netresearchgate.netnih.govchemicalbook.commdpi.com

Table 4: Predicted Vibrational Bands for this compound Predicted data is based on spectral analysis of analogous compounds such as 1-naphthalenemethanol and fluorinated aromatics. chemicalbook.comnist.govresearchgate.netresearchgate.net

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | IR | 3500 - 3300 | Strong, Broad |

| C-H Stretch (aromatic) | IR, Raman | 3100 - 3000 | Medium |

| C-H Stretch (aliphatic, -CH₂) | IR, Raman | 2960 - 2850 | Medium |

| C=C Stretch (naphthalene ring) | IR, Raman | 1600 - 1450 | Medium-Strong |

| C-F Stretch (-OCF₃) | IR | 1300 - 1100 | Very Strong |

| C-O Stretch (aryl ether) | IR | 1280 - 1200 | Strong |

| C-O Stretch (primary alcohol) | IR | 1075 - 1000 | Strong |

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray diffraction (XRD) crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. For a compound like this compound, this method would provide unambiguous proof of its three-dimensional structure in the solid state. The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots.

By analyzing the position and intensity of these spots, researchers can calculate the electron density map of the crystal and, from that, deduce the exact position of each atom. This analysis yields critical information, including:

Unit Cell Dimensions: The fundamental repeating block of the crystal lattice (lengths a, b, c, and angles α, β, γ).

Space Group: The description of the crystal's symmetry elements.

Atomic Coordinates: The precise x, y, and z positions of each atom in the unit cell.

Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles they form.

Torsional Angles: The dihedral angles that define the molecule's conformation.

Intermolecular Interactions: The presence and geometry of hydrogen bonds, van der Waals forces, or other non-covalent interactions that stabilize the crystal packing.

A representative data table for crystallographic information, were it available for this compound, would be structured as follows:

| Parameter | Value |

| Chemical Formula | C₁₂H₉F₃O₂ |

| Formula Weight | 242.19 g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z (molecules per unit cell) | Data not available |

| Calculated Density (g/cm³) | Data not available |

This level of detail allows for the definitive confirmation of the molecular structure, including the relative orientation of the trifluoromethoxy and methanol (B129727) substituents on the naphthalene core.

Integration of Spectroscopic Data with Computational Structural Predictions

In modern chemical analysis, experimental data is often integrated with computational modeling to achieve a more complete understanding of a molecule's structure and properties. For this compound, computational chemistry, particularly using methods like Density Functional Theory (DFT), would serve as a powerful predictive and corroborative tool.

This integrated approach involves:

Computational Geometry Optimization: A theoretical model of the molecule is created, and its geometry is optimized to find the lowest energy (most stable) conformation. This provides predicted bond lengths, angles, and dihedral angles.

Comparison with Experimental Data: The computationally predicted structure would be compared with the solid-state structure determined by X-ray crystallography. Discrepancies between the gas-phase theoretical model and the solid-state experimental structure can reveal the effects of crystal packing forces and intermolecular interactions.

Prediction of Spectroscopic Properties: Computational methods can predict spectroscopic data, such as NMR chemical shifts (¹H, ¹³C, ¹⁹F), infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. These predicted spectra can then be compared with experimentally obtained spectra (from NMR, FT-IR, UV-Vis spectroscopy) to validate both the structural assignment and the computational model. For instance, a strong correlation between the predicted and experimental NMR spectra would provide high confidence in the assigned structure.

Elucidation of Electronic Properties: Computational models can also provide insights into the molecule's electronic structure, including the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the molecular electrostatic potential map. This information helps in understanding the molecule's reactivity and intermolecular interactions.

The synergy between experimental spectroscopic data and computational predictions provides a robust framework for structural elucidation. While experimental techniques like XRD provide a definitive picture of the solid-state structure, computational models help to rationalize these findings and extend the structural understanding to other phases, such as in solution or in the gas phase.

A summary table for comparing experimental and computational data would typically look like this:

| Structural Parameter | Experimental (XRD) Value | Computational (DFT) Value | Difference (%) |

| C1-C2 Bond Length (Å) | Data not available | Data not available | N/A |

| C2-O-CF₃ Angle (°) | Data not available | Data not available | N/A |

| Naphthalene-CH₂OH Torsion Angle (°) | Data not available | Data not available | N/A |

Without access to published research on this compound, these data tables remain unpopulated.

Based on a thorough review of available scientific literature, there are no specific computational chemistry studies published for the compound “this compound.” Research employing methods such as Density Functional Theory (DFT), molecular dynamics simulations, or quantum chemical calculations has not been specifically applied to this molecule and published in accessible databases.

While computational studies exist for structurally related compounds—such as other naphthalene derivatives or molecules containing a trifluoromethyl group—these findings cannot be directly extrapolated to predict the specific behaviors of this compound. The precise substitution pattern and the presence of the trifluoromethoxy group in conjunction with the methanol substituent at the 1-position of the naphthalene ring would yield unique electronic, structural, and reactive properties that require dedicated computational analysis.

Consequently, an article detailing the specific computational chemistry applications to this compound, as outlined in the requested structure, cannot be generated at this time due to the absence of targeted research findings for this particular compound.

Advanced Derivatization Strategies and Synthetic Utility of 2 Trifluoromethoxy Naphthalene 1 Methanol

Functional Group Interconversions of the Naphthalene-1-methanol Moiety

The primary alcohol of the naphthalene-1-methanol portion of the molecule serves as a versatile handle for numerous functional group transformations. These reactions are fundamental in organic synthesis for building molecular complexity.

Selective Oxidation and Reduction Reactions

The benzylic alcohol group in 2-(Trifluoromethoxy)naphthalene-1-methanol is susceptible to selective oxidation to yield the corresponding aldehyde or carboxylic acid, depending on the reagents and reaction conditions employed. Naphthalene (B1677914) dioxygenase, for example, has been shown to catalyze the monooxygenation of benzylic methyl and methylene (B1212753) groups to form alcohols, which can be further converted to carboxylic acids by dehydrogenases. nih.gov While the starting compound is an alcohol, controlled oxidation can yield valuable carbonyl derivatives.

Common oxidizing agents can be used to achieve this transformation. For instance, mild reagents like pyridinium (B92312) chlorochromate (PCC) would typically yield 2-(trifluoromethoxy)naphthalene-1-carbaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would likely lead to the formation of 2-(trifluoromethoxy)naphthalene-1-carboxylic acid. The selective oxidation of alcohols is a cornerstone of organic synthesis, allowing for the introduction of electrophilic carbon centers. researchgate.net

Reduction of the naphthalene-1-methanol moiety itself is not a typical transformation, as the alcohol represents a reduced state. However, should the alcohol be oxidized to an aldehyde or ketone, it can be readily reduced back to the alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Table 1: Potential Products from Selective Oxidation

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | Pyridinium Chlorochromate (PCC) | 2-(Trifluoromethoxy)naphthalene-1-carbaldehyde |

Formation of Ethers, Esters, and Other Derivatives

The hydroxyl group is a prime site for the formation of ethers and esters, significantly altering the molecule's steric and electronic properties.

Etherification: Ethers can be synthesized through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, acid-catalyzed dehydration or reactions with reagents like 2,4,6-trichloro-1,3,5-triazine in the presence of an alcohol like methanol (B129727) or ethanol (B145695) can yield the corresponding methyl or ethyl ethers. researchgate.net

Esterification: Ester derivatives are readily prepared by reacting the alcohol with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides). Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. masterorganicchemistry.com For instance, reaction with acetic anhydride (B1165640) in the presence of pyridine (B92270) would yield 2-(trifluoromethoxy)naphthalen-1-yl)methyl acetate. acs.org The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) hydrochloride (EDC-HCl) can also facilitate ester formation. mdpi.com These reactions are crucial for creating prodrugs or modifying the lipophilicity of the parent compound. rsc.orgnih.gov

Table 2: Examples of Ether and Ester Derivatives

| Reactant | Reaction Type | Product Name |

|---|---|---|

| Methyl Iodide | Williamson Ether Synthesis | 1-(Methoxymethyl)-2-(trifluoromethoxy)naphthalene |

| Acetic Anhydride | Acylation | (2-(Trifluoromethoxy)naphthalen-1-yl)methyl acetate |

Substitution Reactions at the Hydroxyl Group

The hydroxyl group is a poor leaving group but can be converted into a better one, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. Treatment with p-toluenesulfonyl chloride (TsCl) in pyridine would convert the alcohol to a tosylate. This tosylate is an excellent substrate for Sₙ2 reactions, allowing for the introduction of a wide variety of nucleophiles, such as azides, cyanides, and thiols.

Alternatively, the alcohol can be converted directly to a halide. For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield 1-(chloromethyl)-2-(trifluoromethoxy)naphthalene (B14039147) or 1-(bromomethyl)-2-(trifluoromethoxy)naphthalene, respectively. These benzylic halides are highly reactive and can be used in a range of subsequent coupling and substitution reactions. The trifluoromethyl group can participate in various reactions, including nucleophilic and electrophilic processes. mdpi.com

Chemical Transformations Involving the Trifluoromethoxy Group

The trifluoromethoxy (OCF₃) group is known for its high stability, which is a key feature for its use in pharmaceuticals and agrochemicals. mdpi.com However, under specific conditions, it can undergo chemical transformations.

Strategies for Selective C-F Bond Manipulation

While the C-F bond is one of the strongest in organic chemistry, recent advances have enabled its selective functionalization. mdpi.com The cleavage of a C-F bond in a trifluoromethyl group is a significant synthetic challenge, but various strategies have been developed. rsc.org These methods often involve single-electron transfer (SET) processes, photoredox catalysis, or the use of transition metal complexes. rsc.orgccspublishing.org.cn

For trifluoromethylarenes, catalytic methods have been developed for the selective reduction of an Ar-CF₃ group to an Ar-CF₂H group. rsc.org Such strategies could potentially be adapted for the OCF₃ group, transforming it into a difluoromethoxy (OCHF₂) group, which has different electronic properties. The functionalization of a single C-F bond provides access to partially fluorinated intermediates from readily available polyfluorinated materials. rsc.org These transformations are challenging because the product of the initial C-F functionalization is often more reactive than the starting material. rsc.org

Assessment of Trifluoromethoxy Group Stability under Diverse Reaction Conditions

The trifluoromethoxy group attached to an aromatic ring is exceptionally stable under a wide range of reaction conditions. researchgate.netmdpi.com This inertness is a significant advantage, allowing for extensive chemical modifications on other parts of the molecule without affecting the OCF₃ group.

Acidic and Basic Conditions: The trifluoromethoxy group demonstrates high stability towards both acidic and basic conditions. researchgate.netrsc.org This robustness allows for reactions that require harsh pH environments, such as strong acid-catalyzed esterifications or base-mediated saponifications on other parts of the molecule.

Thermal Stability: Aromatic trifluoromethoxy compounds are thermally stable. mdpi.com

Oxidative and Reductive Conditions: The group is generally resistant to common oxidizing and reducing agents, which allows for selective transformations of other functional groups, like the oxidation of the naphthalene-1-methanol moiety.

Nucleophiles and Electrophiles: The OCF₃ group is generally unreactive towards most nucleophiles and electrophiles. While strong nucleophiles like S-nucleophiles can degrade the group under prolonged heating, it is generally tolerant to a wide variety of reagents used in modern organic synthesis. mdpi.com

This high stability is attributed to the strong C-F bonds and the electron-withdrawing nature of the fluorine atoms, which deactivate the group from many chemical attacks. mdpi.comnih.gov This chemical inertness, combined with its unique electronic properties and lipophilicity, makes the trifluoromethoxy group a valuable substituent in drug design. mdpi.comnih.gov

Table 3: Stability of the Aromatic Trifluoromethoxy Group

| Condition | Stability | Notes |

|---|---|---|

| Strong Acids (e.g., H₂SO₄) | High | Generally inert to acidic hydrolysis. researchgate.netrsc.org |

| Strong Bases (e.g., NaOH) | High | Resistant to basic hydrolysis. researchgate.netrsc.org |

| High Temperature | High | Thermally robust. mdpi.com |

| Common Oxidants (e.g., KMnO₄) | High | Allows for selective oxidation elsewhere in the molecule. |

| Common Reductants (e.g., LiAlH₄) | High | Allows for selective reduction elsewhere in the molecule. |

Naphthalene Core Modification and Annulation Reactions

The naphthalene core of this compound is amenable to a variety of modifications, including regiocontrolled substitutions and annulation reactions to construct more complex polycyclic systems.

Regiocontrolled Electrophilic and Nucleophilic Substitutions

The directing effects of the substituents on the naphthalene ring play a crucial role in determining the outcome of electrophilic aromatic substitution reactions. The trifluoromethoxy (-OCF₃) group at the 2-position is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which deactivates the naphthalene system towards electrophilic attack. Conversely, the hydroxymethyl (-CH₂OH) group at the 1-position is a weak activating group.

In electrophilic aromatic substitution on substituted naphthalenes, the position of attack is governed by the electronic nature of the existing substituents and the desire to maintain aromaticity in the intermediate Wheland complex. For 2-substituted naphthalenes, electrophilic attack generally occurs at the 1, 3, or 6-positions. Given the deactivating nature of the trifluoromethoxy group, electrophilic substitution on this compound is anticipated to be directed to the other ring, primarily at the 6- and 8-positions, which are para and ortho to the trifluoromethoxy group, respectively, but on the adjacent ring, thus minimizing its deactivating influence.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reagent | Predicted Major Product(s) | Rationale |

| HNO₃/H₂SO₄ | 6-Nitro-2-(trifluoromethoxy)naphthalene-1-methanol | Attack on the unsubstituted ring, directed by the overall electronic effects. |

| Br₂/FeBr₃ | 6-Bromo-2-(trifluoromethoxy)naphthalene-1-methanol | Halogenation is expected to follow a similar regiochemical outcome as nitration. |

| Ac₂O/AlCl₃ | 6-Acetyl-2-(trifluoromethoxy)naphthalene-1-methanol | Friedel-Crafts acylation will favor the less deactivated ring. |

Nucleophilic substitution reactions can also be strategically employed. The benzylic alcohol of this compound can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic displacement. This allows for the introduction of a wide range of functional groups at the 1-position.

Synthesis of Complex Polycyclic Naphthalene Derivatives

The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) often relies on the annulation of smaller aromatic fragments. rsc.org this compound can serve as a valuable starting material for such transformations.

One common strategy is the electrophilic cyclization of alkynes. nih.govnih.govfigshare.com For instance, the hydroxymethyl group can be oxidized to an aldehyde, which can then be reacted with an organometallic reagent bearing an alkyne functionality. Subsequent acid-catalyzed cyclization would lead to the formation of a new fused ring.

Another powerful method for constructing polycyclic systems is the Diels-Alder reaction. The naphthalene core itself is not a potent diene, but derivatization can introduce dienic or dienophilic character. For example, conversion of the hydroxymethyl group into a vinyl group would create a dienophile that could react with a suitable diene to build a new six-membered ring.

Palladium-catalyzed annulation reactions have also emerged as a robust method for synthesizing PAHs. rsc.org By converting the hydroxymethyl group to a halide or triflate, and introducing a second reactive site on the naphthalene core, this compound can be used in cross-coupling reactions with bifunctional reagents to construct additional fused rings.

Table 2: Potential Annulation Strategies for this compound

| Annulation Strategy | Key Intermediate | Potential Polycyclic Product |

| Electrophilic Cyclization | Naphthalenyl-alkyne derivative | Phenanthrene or anthracene (B1667546) derivatives |

| Diels-Alder Reaction | Naphthalenyl-dienophile | Benz[a]anthracene derivatives |

| Palladium-Catalyzed Annulation | Dihalo-naphthalene derivative | Perylene or benzo[ghi]perylene (B138134) derivatives |

This compound as a Precursor for Advanced Organic Scaffolds

The unique substitution pattern of this compound makes it an attractive precursor for the synthesis of advanced organic scaffolds with potential applications in materials science and medicinal chemistry. The naphthalene unit is a common motif in organic solid-state laser dyes, where it can enhance photostability and tune emission properties. rsc.org

Furthermore, naphthalene derivatives are frequently incorporated into biologically active molecules. rsc.org The trifluoromethoxy group is of particular interest in medicinal chemistry as it can improve metabolic stability and membrane permeability of drug candidates. The hydroxymethyl group provides a convenient handle for further elaboration and connection to other molecular fragments.

For example, this compound can be used to synthesize novel heterocyclic compounds. researchgate.netmdpi.comedu.krd Oxidation of the alcohol to the corresponding carboxylic acid, followed by condensation with various binucleophiles, can lead to a diverse range of fused heterocyclic systems, such as benzodiazepines, benzothiazepines, and quinoxalines. These heterocyclic scaffolds are prevalent in many pharmaceuticals.

The use of methanol and its derivatives as C1 building blocks in organic synthesis is a growing area of research. nih.govresearchgate.netspringernature.com In this context, the hydroxymethyl group of this compound can be considered a masked C1 synthon. For instance, it can be converted to a reactive electrophile for Friedel-Crafts type reactions to introduce the trifluoromethoxynaphthylmethyl moiety into other aromatic systems.

Table 3: Potential Advanced Organic Scaffolds Derived from this compound

| Scaffold Class | Synthetic Approach | Potential Application |

| Naphthalene-fused Heterocycles | Condensation with binucleophiles | Medicinal Chemistry |

| Functional Dyes | Derivatization of the hydroxymethyl group | Materials Science |

| Bioactive Hybrids | Coupling with other pharmacophores | Drug Discovery |

Exploration of 2 Trifluoromethoxy Naphthalene 1 Methanol in Materials Science

Design and Synthesis of Fluorinated Naphthalene-Based Functional Materials

The synthesis of fluorinated naphthalene (B1677914) derivatives is a significant area of research, driven by their potential applications in various high-performance materials. nih.govresearchgate.net The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, onto a naphthalene core can dramatically alter the physicochemical properties of the resulting molecule. mdpi.combeilstein-journals.org Synthetic strategies to achieve such functionalization are diverse and often tailored to the specific position and nature of the fluorine group.

For a molecule like 2-(trifluoromethoxy)naphthalene-1-methanol, a potential synthetic route could involve a multi-step process. One plausible approach would begin with a suitably substituted naphthalene precursor, which could then undergo trifluoromethoxylation. Recent advancements in synthetic chemistry have provided several methods for introducing the trifluoromethoxy group onto aromatic rings, including photoredox catalysis, which offers a pathway for C-H trifluoromethoxylation. nih.gov Alternatively, the synthesis might start from a pre-functionalized trifluoromethoxylated naphthalene derivative, which is then subjected to reactions to introduce the methanol (B129727) group at the 1-position. The synthesis of trifluoromethyl-substituted naphthalenes has been achieved through methods like the cyclization of intermediate dienes derived from trifluoromethylketones. soton.ac.uk

The design of these materials is often guided by the desired final properties. The naphthalene scaffold provides a rigid, planar structure that can facilitate π-π stacking interactions, which are crucial for charge transport in organic electronic devices. rsc.orgtandfonline.combohrium.comtandfonline.comresearchgate.net The strategic placement of the trifluoromethoxy and methanol groups allows for precise control over the molecule's electronic character and its potential for further chemical modification, such as polymerization.

Influence of the Trifluoromethoxy Group on Material Properties (e.g., Electronic, Thermal)

The trifluoromethoxy (-OCF₃) group is a unique and powerful substituent that exerts a profound influence on the properties of organic materials. mdpi.combeilstein-journals.orgd-nb.info Its strong electron-withdrawing nature significantly impacts the electronic landscape of the naphthalene ring system.

Electronic Properties: The high electronegativity of the trifluoromethoxy group leads to a substantial lowering of the HOMO and LUMO energy levels of the host molecule. mdpi.com This increased electron-accepting character can be advantageous in the design of n-type organic semiconductors, which are essential components of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The trifluoromethoxy group is also known to enhance the metabolic stability and lipophilicity of molecules, properties that are highly desirable in the development of robust and processable organic electronic materials. mdpi.combeilstein-journals.org Furthermore, the presence of the -OCF₃ group can influence the molecular packing in the solid state, which in turn affects charge mobility.

Thermal Properties: Fluorinated compounds often exhibit enhanced thermal stability due to the strength of the carbon-fluorine bond. mdpi.com Materials incorporating the trifluoromethoxy group are expected to have higher decomposition temperatures, making them suitable for applications that require operation at elevated temperatures or involve high-temperature processing steps.

Below is an interactive data table summarizing the key properties imparted by the trifluoromethoxy group:

| Property | Influence of Trifluoromethoxy Group | Reference |

| Electronic | Strong electron-withdrawing effect, lowers HOMO/LUMO levels, increases electron affinity. | mdpi.com |

| Lipophilicity | Increases lipophilicity (Hansch π parameter of +1.04). | mdpi.com |

| Metabolic Stability | Enhances resistance to metabolic degradation. | mdpi.com |

| Thermal Stability | Generally increases thermal stability due to strong C-F bonds. | mdpi.com |

| Solubility | Can improve solubility in nonpolar organic solvents. | ontosight.ai |

Naphthalene-1-methanol Scaffold in Optoelectronic and Polymer Materials

The naphthalene-1-methanol scaffold serves as a valuable building block in the synthesis of a wide range of functional materials, particularly in the fields of optoelectronics and polymer chemistry. sigmaaldrich.com The hydroxymethyl (-CH₂OH) group at the 1-position of the naphthalene ring provides a reactive site for further chemical transformations, allowing for the integration of the naphthalenic core into larger molecular architectures or polymer chains. mdpi.comrsc.orgresearchgate.net

In the context of optoelectronic materials, naphthalene derivatives are known for their interesting photophysical properties, including fluorescence and charge transport capabilities. rsc.orgtandfonline.combohrium.comtandfonline.comresearchgate.net The rigid and planar nature of the naphthalene core promotes intermolecular interactions that are favorable for charge mobility. By functionalizing the naphthalene-1-methanol scaffold, it is possible to create new materials with tailored electronic and optical properties for applications in organic light-emitting diodes (OLEDs), organic solar cells, and sensors. nih.gov

In polymer science, the methanol group can be readily converted into other functional groups, such as esters or ethers, enabling the incorporation of the naphthalene unit into polyester (B1180765) or polyether backbones. rsc.org The introduction of the bulky and rigid naphthalene moiety into a polymer chain can significantly enhance its thermal stability, mechanical strength, and glass transition temperature. rsc.org Naphthalene-based polymers have been investigated for a variety of applications, including as catalytic supports and for gas sorption. mdpi.comnih.gov

Advanced Characterization Techniques for Material Performance Evaluation

The comprehensive evaluation of fluorinated naphthalene-based materials necessitates the use of a suite of advanced characterization techniques to probe their structural, thermal, electronic, and optical properties. These techniques are crucial for establishing structure-property relationships and for optimizing material performance for specific applications.

Structural and Morphological Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the chemical structure of synthesized molecules.

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns.

X-ray Diffraction (XRD): Used to determine the crystal structure and molecular packing in the solid state.

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM): These techniques are employed to investigate the surface morphology and microstructure of thin films. rsc.org

Thermal Analysis:

Thermogravimetric Analysis (TGA): Measures the thermal stability and decomposition temperature of the material. rsc.org

Differential Scanning Calorimetry (DSC): Used to determine melting points, glass transition temperatures, and other phase transitions.

Electronic and Optoelectronic Characterization:

Cyclic Voltammetry (CV): An electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule. rsc.org

UV-Visible Spectroscopy: Provides information about the electronic absorption properties and the optical bandgap of the material. rsc.org

Photoluminescence (PL) Spectroscopy: Characterizes the emission properties of the material.

Field-Effect Transistor (FET) Device Fabrication and Testing: To evaluate the charge carrier mobility and on/off ratio of semiconductor materials.

An interactive data table summarizing these techniques is provided below:

| Technique | Information Obtained | Reference |

| NMR Spectroscopy | Chemical structure confirmation. | |

| Mass Spectrometry | Molecular weight and fragmentation. | |

| X-ray Diffraction | Crystal structure and molecular packing. | rsc.org |

| AFM/SEM | Surface morphology and microstructure. | rsc.org |

| TGA | Thermal stability and decomposition temperature. | rsc.org |

| DSC | Phase transitions (melting point, glass transition). | |

| Cyclic Voltammetry | HOMO/LUMO energy levels. | rsc.org |

| UV-Vis Spectroscopy | Electronic absorption and optical bandgap. | rsc.org |

| PL Spectroscopy | Emission properties. | |

| FET Measurements | Charge carrier mobility, on/off ratio. |

Q & A

Q. What are the established synthesis routes for 2-(Trifluoromethoxy)naphthalene-1-methanol, and what reaction conditions are critical for regioselectivity?

- Methodological Answer : Synthesis typically involves radical trifluoromethylation or nucleophilic substitution on naphthalene derivatives. For example, controlled introduction of the trifluoromethoxy group requires anhydrous solvents (e.g., tetrahydrofuran or dichloromethane) and temperatures between 0–5°C to minimize side reactions . Regioselectivity is achieved using sterically hindered bases (e.g., LDA) to direct substitution to the 1-position. Post-synthetic oxidation of a methyl group to methanol can be performed using KMnO₄ under acidic conditions .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR identifies trifluoromethoxy group integration and chemical shifts (δ ~55–60 ppm for -OCF₃) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H⁺] = 260.05 g/mol for C₁₂H₁₀F₃O₂) .

- X-ray Crystallography : Resolves bond lengths (C-F: ~1.34 Å) and dihedral angles between substituents, critical for understanding electronic effects .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer :

- Solubility : Low in water (<0.1 mg/mL) but high in polar aprotic solvents (e.g., DMSO, acetone). Solubility data should be validated via UV-Vis calibration curves .

- Stability : Degrades under strong acids/bases (pH <2 or >10) or UV light. Storage recommendations: inert atmosphere, -20°C, and amber vials .

Advanced Research Questions

Q. How can researchers address contradictions in reported cytotoxicity data for trifluoromethoxy-substituted naphthalenes?

- Methodological Answer :

- Risk of Bias Assessment : Apply tools like Table C-6/C-7 () to evaluate study design (e.g., randomization, dose consistency).

- Meta-Analysis : Pool data from in vitro studies (e.g., IC₅₀ values) using standardized cell lines (e.g., HepG2) and normalize for exposure duration .

- Mechanistic Studies : Use siRNA knockdown to isolate pathways (e.g., CYP450-mediated bioactivation) that may explain variability .

Q. What computational strategies predict the electronic effects of the trifluoromethoxy group on reaction kinetics in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G* to map electron density (e.g., Fukui indices) at the 1-methanol position .

- Kinetic Isotope Effects (KIE) : Compare reaction rates (e.g., Suzuki-Miyaura coupling) using deuterated analogs to identify rate-limiting steps .

Q. How does the trifluoromethoxy group influence solid-state packing and crystallinity compared to non-fluorinated analogs?

- Methodological Answer :

- Single-Crystal Analysis : Compare Hirshfeld surfaces to quantify F···H interactions (contributing ~15% to crystal packing vs. <5% in methoxy analogs) .

- DSC/TGA : Measure melting points (Tm) and thermal decomposition; fluorinated derivatives show Tm increases of 20–30°C due to enhanced van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.